molecular formula C15H11ClN4O2S B2399665 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide CAS No. 439108-36-8

4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide

Cat. No.: B2399665
CAS No.: 439108-36-8
M. Wt: 346.79
InChI Key: DJRZCXONCOIHBT-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is a chemical compound with the molecular formula C15H11ClN4O2S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, pyridinyl, and pyrimidinyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(3-pyridinyl)-4-pyrimidinamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
  • 4-chloro-N-(pyridin-3-yl)benzenesulfonamide
  • 4-chloro-N-(pyridin-4-yl)benzenesulfonamide

Uniqueness

4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is unique due to the presence of both pyridinyl and pyrimidinyl rings, which enhance its binding affinity and specificity towards certain biological targets. This dual-ring structure also contributes to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

4-chloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c16-12-3-5-13(6-4-12)23(21,22)20-14-7-9-18-15(19-14)11-2-1-8-17-10-11/h1-10H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRZCXONCOIHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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